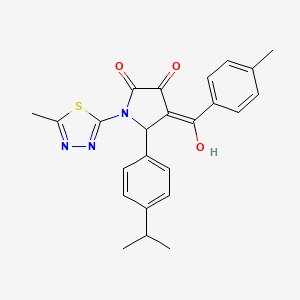![molecular formula C20H17F3N2O2 B11627619 Ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-6-carboxylate](/img/structure/B11627619.png)
Ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-6-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a quinoline core The ethyl ester functionality at the carboxylate position adds to its chemical versatility
Vorbereitungsmethoden
Die Synthese von Ethyl-2-Methyl-4-{[3-(Trifluormethyl)phenyl]amino}chinolin-6-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst folgende Schritte:
Bildung des Chinolinkerns: Der Chinolinkern kann durch eine Friedländer-Synthese hergestellt werden, die die Kondensation von Anilinderivaten mit Carbonylverbindungen in Gegenwart saurer oder basischer Katalysatoren beinhaltet.
Einführung der Trifluormethylgruppe: Die Trifluormethylgruppe kann durch eine nucleophile aromatische Substitutionsreaktion unter Verwendung von Trifluormethylierungsmitteln wie Trifluormethyliodid oder Trifluoromethylsulfonaten eingeführt werden.
Addition der Aminogruppe: Die Aminogruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein geeignetes Amin mit dem Chinolinderivat reagiert.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Ethanol in Gegenwart eines Dehydratisierungsmittels wie Schwefelsäure oder eines Kupplungsreagenzes wie DCC (Dicyclohexylcarbodiimid).
Analyse Chemischer Reaktionen
Ethyl-2-Methyl-4-{[3-(Trifluormethyl)phenyl]amino}chinolin-6-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolin-N-Oxiden führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Reduktion des Chinolinkernes oder der Estergruppe führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Trifluormethylphenylring, unter Verwendung von Nucleophilen wie Aminen oder Thiolen.
Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure zu ergeben.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-Methyl-4-{[3-(Trifluormethyl)phenyl]amino}chinolin-6-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Diese Verbindung wird auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für ihre entzündungshemmenden, krebshemmenden und antimikrobiellen Eigenschaften.
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle, einschließlich heterocyclischer Verbindungen und Naturstoffanaloga.
Materialwissenschaft: Die einzigartigen strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-Methyl-4-{[3-(Trifluormethyl)phenyl]amino}chinolin-6-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, was ihre Penetration durch biologische Membranen erleichtert. Der Chinolinkern kann mit DNA interkalieren, Topoisomeraseenzyme hemmen und zu krebshemmenden Wirkungen führen. Zusätzlich kann die Aminogruppe Wasserstoffbrückenbindungen mit Proteinzielstrukturen bilden, ihre Aktivität modulieren und zu entzündungshemmenden oder antimikrobiellen Wirkungen führen.
Wirkmechanismus
The mechanism of action of Ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anti-cancer effects. Additionally, the amino group can form hydrogen bonds with protein targets, modulating their activity and resulting in anti-inflammatory or anti-microbial effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-Methyl-4-{[3-(Trifluormethyl)phenyl]amino}chinolin-6-carboxylat kann mit anderen Chinolinderivaten wie folgenden verglichen werden:
Chloroquin: Ein antimalaria-Arzneimittel mit einem ähnlichen Chinolinkern, aber unterschiedlichen Substituenten.
Chinin: Eine weitere antimalaria-Verbindung mit einer Chinolinstruktur, die historisch zur Behandlung von Malaria verwendet wurde.
Mefloquin: Ein Chinolinderivat, das zur Malariaprophylaxe und -behandlung verwendet wird.
Tafenoquin: Ein neueres antimalaria-Mittel mit einem Chinolinkern und zusätzlichen funktionellen Gruppen für eine verbesserte Aktivität.
Die Einzigartigkeit von Ethyl-2-Methyl-4-{[3-(Trifluormethyl)phenyl]amino}chinolin-6-carboxylat liegt in seiner Trifluormethylgruppe, die im Vergleich zu anderen Chinolinderivaten einzigartige physikalisch-chemische Eigenschaften und potenzielle biologische Aktivitäten verleiht.
Eigenschaften
Molekularformel |
C20H17F3N2O2 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
ethyl 2-methyl-4-[3-(trifluoromethyl)anilino]quinoline-6-carboxylate |
InChI |
InChI=1S/C20H17F3N2O2/c1-3-27-19(26)13-7-8-17-16(10-13)18(9-12(2)24-17)25-15-6-4-5-14(11-15)20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
AEIOIMJJFMDCSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11627536.png)
![2-[(4-methoxybenzyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627543.png)
![2-(3-Nitrophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11627545.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627548.png)
![Ethyl 4-[(3,4-dichlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11627549.png)

![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627577.png)
![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627579.png)
![6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11627581.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627599.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627606.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B11627611.png)
![{(2E)-2-[(2E)-(3,5-dibromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11627629.png)
